1-Bromonaphthalene-2-sulfonamide
Overview
Description
1-Bromonaphthalene-2-sulfonamide is a chemical compound with the molecular formula C10H8BrNO2S and a molecular weight of 286.15 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8BrNO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H2,12,13,14)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 286.15 .Scientific Research Applications
Synthesis and Biological Significance
1-Bromonaphthalene-2-sulfonamide serves as a key intermediate in the synthesis of various sulfonamide derivatives with potential biological activities. An electrochemical method has demonstrated the feasibility of synthesizing new sulfonamide derivatives via the electrochemical oxidation of precursors in the presence of arylsulfinic acids. This approach offers a green and efficient pathway to obtain sulfonamides of significant biological importance under environmentally friendly conditions, avoiding the use of toxic reagents (Nematollahi et al., 2014).
Photoinduced Electron Transfer Reaction Studies
Research on 1-bromonaphthalene has extended into photochemical studies, where its interaction with nucleophilic sulfur and selenium centered anions was investigated to understand the initiation step of photosubstitution reactions. This study aimed at the synthesis of 1-naphthylsulfide/selenide derivatives, providing insights into the reactivity and mechanism of such reactions, which are crucial for developing new materials and understanding fundamental organic reaction mechanisms (Bouchet et al., 2016).
Development of CCR4 Receptor Antagonists
In the realm of medicinal chemistry, this compound derivatives have been explored for their potential as CCR4 receptor antagonists. This research led to the discovery of potent and bioavailable compounds, indicating the significance of this compound in the development of new therapeutic agents. Such discoveries are pivotal for advancing treatment options for diseases where CCR4-mediated pathways play a crucial role (Kindon et al., 2017).
Mechanism of Action
Target of Action
1-Bromonaphthalene-2-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes such as dihydropteroate synthetase . These enzymes play a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
this compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of folic acid in bacteria . Folic acid is a crucial cofactor in the synthesis of nucleic acids and amino acids, which are essential components of bacterial cells . By inhibiting the synthesis of folic acid, this compound disrupts these downstream biochemical pathways, leading to the inhibition of bacterial growth .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, determining the concentration of the drug that reaches the target site in the body.
Result of Action
The primary molecular effect of this compound is the inhibition of the bacterial enzyme dihydropteroate synthetase . This leads to a decrease in the synthesis of folic acid, disrupting the production of nucleic acids and amino acids, and ultimately inhibiting bacterial growth . The cellular effects include the inhibition of bacterial cell division and growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as zeolites, can enhance the bromination of naphthalene compounds, potentially affecting the activity of this compound . Additionally, the pH, temperature, and presence of other drugs can also influence the stability and efficacy of this compound .
Safety and Hazards
The safety information for 1-Bromonaphthalene-2-sulfonamide includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Biochemical Analysis
Biochemical Properties
1-Bromonaphthalene-2-sulfonamide is part of the sulfonamide family of compounds . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Mechanism
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction . This interference is achieved through the inhibition of the enzyme dihydropteroate synthetase .
Temporal Effects in Laboratory Settings
Bromination of naphthalene has been studied, and it was found that the reaction of 1-bromonaphthalene and naphthalene with stoichiometric quantities of bromine using a minimum amount of solvent at high temperatures smoothly affords 1,4-dibromonaphthalene .
Metabolic Pathways
Sulfonamides are known to undergo phase I and phase II metabolic reactions in the body . Phase I reactions introduce a hydrophilic group in the drug molecules, and phase II reactions can take place subsequently .
Transport and Distribution
Sulfonamides are known to be widespread xenobiotic pollutants .
Subcellular Localization
It is known that homooligomeric BSL1 forms cytoplasmic puncta and oligomeric combinations between BSU1 family members determine their subcellular localization .
Properties
IUPAC Name |
1-bromonaphthalene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFLLCVYRPHBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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